Eicosane

Catalog No.
S566334
CAS No.
112-95-8
M.F
C20H42
M. Wt
282.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Eicosane

CAS Number

112-95-8

Product Name

Eicosane

IUPAC Name

icosane

Molecular Formula

C20H42

Molecular Weight

282.5 g/mol

InChI

InChI=1S/C20H42/c1-3-5-7-9-11-13-15-17-19-20-18-16-14-12-10-8-6-4-2/h3-20H2,1-2H3

InChI Key

CBFCDTFDPHXCNY-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCC

Solubility

less than 1 mg/mL at 77° F (NTP, 1992)
6.72e-09 M
1.9e-06 mg/mL at 25 °C
In water, 1.9X10-3 mg/L at 25 °C
Insoluble in water
Soluble in ether, petroleum ether, benzene; slightly soluble in chloroform; very soluble acetone

Synonyms

Eicosane-4-C12; NSC 62789; n-Eicosane; Icosane;

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC

Reference Material and Standard

Due to its high purity and well-defined chemical structure, eicosane serves as a valuable reference material and standard in diverse research settings [].

  • Chromatographic Analysis: Eicosane is commonly employed as a standard in gas chromatography (GC) and liquid chromatography (LC) analyses []. Its specific retention time or elution volume allows researchers to calibrate instruments and identify unknown compounds by comparison [].
  • Calibration and Standardization: Eicosane's well-defined properties, such as melting point and boiling point, make it a reliable reference for calibrating laboratory equipment and standardizing procedures [].

Chemical Building Block

In organic synthesis, eicosane acts as a crucial building block for the synthesis of more complex molecules []. Its long carbon chain can be modified through various reactions to create various functional groups and desired chemical structures. This allows researchers to explore the synthesis of novel materials, pharmaceuticals, and other organic compounds.

Drug Delivery Systems

Emerging research explores the potential of eicosane in drug delivery systems. Studies show that eicosane, when combined with specific nanoparticles like superparamagnetic iron oxide nanoparticles (SPIONs), can form a protective coating for drug-loaded capsules []. This coating offers several advantages:

  • Controlled Release: Applying an external magnetic field can trigger heat generation in SPIONs, leading to the controlled release of the encapsulated drug []. This offers the potential for targeted and on-demand drug delivery.
  • Improved Stability: The eicosane layer protects the encapsulated drug from degradation in the gastrointestinal tract, potentially enhancing its effectiveness [].

Eicosane, also known as icosane, is a straight-chain alkane with the chemical formula C20H42C_{20}H_{42}. It consists of twenty carbon atoms and is classified as a saturated hydrocarbon. Eicosane is a colorless, odorless, and non-polar compound that is insoluble in water but soluble in organic solvents. Its molecular weight is approximately 282.56 g/mol, and it has a melting point of about 36.1 °C and a boiling point of 648.9 °F (approximately 342.7 °C) at standard atmospheric pressure .

Eicosane is notable for its high flash point, making it less efficient as a fuel compared to smaller alkanes. It is primarily found in paraffin waxes and has applications in various fields due to its thermal properties, including its potential use as a phase change material for thermal energy storage .

Eicosane is generally considered to have low toxicity []. However, some safety considerations include:

  • Combustibility: Eicosane has a high flash point (around 180 °C), making it less flammable than some other hydrocarbons. However, it can still burn and should be handled with caution near open flames or sparks.
  • Inhalation: Inhalation of eicosane dust or fumes may cause irritation to the respiratory tract [].
C20H42+O2CO2+H2OC_{20}H_{42}+O_2\rightarrow CO_2+H_2O

The vapor-phase reaction of eicosane with hydroxyl radicals has been studied, yielding a reaction rate constant of approximately 2.52×1011 cm3/molecule2.52\times 10^{-11}\text{ cm}^3/\text{molecule} . Additionally, eicosane can undergo oxidation reactions under specific conditions, leading to the formation of various products such as aldehydes and acids.

Eicosane can be synthesized through several methods:

  • Hydrocarbon Synthesis: Eicosane can be produced from smaller alkanes through processes like Fischer-Tropsch synthesis.
  • Decarboxylation: Long-chain fatty acids can be decarboxylated to yield eicosane.
  • Chemical Reduction: The reduction of higher alkenes or alkynes can also lead to the formation of eicosane.

These methods may vary in efficiency and yield depending on the specific conditions used.

Eicosane's interactions have been studied primarily concerning its physical properties and thermal behavior. Research indicates that it can form stable structures when encapsulated within porous materials like silica, enhancing its thermal properties . Additionally, studies on its combustion characteristics provide insights into its environmental impact when used as a fuel source.

Eicosane belongs to a class of compounds known as alkanes. Here are some similar compounds along with a comparison highlighting their uniqueness:

CompoundChemical FormulaMolecular WeightMelting Point (°C)Boiling Point (°C)Unique Features
HexadecaneC16H34226.4 g/mol-6.0287.0Commonly used in lubricants and cosmetics
OctadecaneC18H38254.5 g/mol28.0316.0Found in candle wax; more viscous than eicosane
DocosaneC22H46310.5 g/mol44.0410.0Higher melting point; used in wax formulations
TetracosaneC24H50342.7 g/mol49.5450.0Higher molecular weight; used in industrial oils

Eicosane’s unique properties include its specific melting point and boiling point relative to other long-chain alkanes, making it particularly valuable for applications requiring precise thermal management.

Physical Description

N-eicosane appears as colorless crystals or white crystalline solid. (NTP, 1992)
OtherSolid

Color/Form

Leaflets from alcohol
White crystalline solid

XLogP3

10.4

Boiling Point

648.9 °F at 760 mm Hg (NTP, 1992)
343.0 °C
344.1 °C

Flash Point

212 °F (NTP, 1992)
> 113.00 °C (> 235.40 °F) - closed cup

Vapor Density

9.75 (NTP, 1992) (Relative to Air)

Density

0.7886 at 68 °F (NTP, 1992)
0.7886 g/cu cm at 20 °C

LogP

log Kow = 10.16 (est)

Odor

Odorless

Melting Point

98.1 °F (NTP, 1992)
36.8 °C
36.48 °C

UNII

3AYA9KEC48

GHS Hazard Statements

Aggregated GHS information provided by 179 companies from 3 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 115 of 179 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 64 of 179 companies with hazard statement code(s):;
H304 (100%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Long and branched chain alkanes (C17-36) may be components in petroleum products. Many have been found as natural components of plants. Long chain alkanes containing 17 to 19 carbons (pristine, phytane, heptadecane, octadecane) are all colorless liquids. As the carbon chain gets longer they become solids with a crystalline form (nonadecane (C19) to tritriacontane (C33)). Hexatriacontane (36 carbons) is a waxy solid. These compounds range in odor from odorless to a fuel-like odor. Long chain alkanes are insoluble in water. USE: There is no commercial production of long chain alkanes. EXPOSURE: Workers that process coal and petroleum products or where combustion processes are extensive may breathe in long chain alkanes from the air or have direct skin contact. The general population may be exposed by breathing in smoke or exhaust, by eating fish or plant material containing long chain alkanes. Long chain alkanes released to air will be in or on particles that eventually fall to the ground. Some of the shorter chain alkanes will be broken down in air by reaction with hydroxyl radicals. They will not be broken down in the air by sunlight. They are expected to volatilize into air from moist soil and water surfaces. However, they will bind tightly to soil and this will limit the volatilization and movement through soil. Long chain alkanes will be broken down slowly by microorganisms. They are not expected to build up in fish. RISK: Data on the potential for individual long chain alkanes to produce toxic effects in humans were not available. However, lesions in the liver, that did not cause liver dysfunction, have been associated the ingestion of mineral oils (a natural mixture of long chain alkanes and other chemicals) used for dietary or medicinal reasons. Studies in laboratory rats with mineral oils have shown liver damage. Data on the potential for long chain alkanes to cause cancer, birth defects or reproductive effects in laboratory animals were not available. The potential for long chain alkanes to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

4.62e-06 mmHg
4.62X10-6 mm Hg at 25 °C

Pictograms

Health Hazard

Health Hazard

Other CAS

112-95-8

Wikipedia

Eicosane

Biological Half Life

25.00 Days

Use Classification

Fatty Acyls [FA] -> Hydrocarbons [FA11]

Methods of Manufacturing

The liquefaction of coal provides the greatest variety of saturated hydrocarbons. The Fischer-Tropsch synthesis produces alkanes from syngas (CO + H2) in the range C1 to C30 or higher depending on the process variant: depending on the catalyst employed, the synthesis yields predominantly liquid hydrocarbons in the gasoline range, along with gases from C1 to C4 when iron-based catalysts are used, while cobalt-based catalysts produce longer chain hydrocarbons in the diesel and wax range that often undergo, depending of the desired product slate, further processing, especially for gasoline generation. While iron-based Fischer-Tropsch catalysts generate complex mixtures that also include branched and olefinic hydrocarbons, cobalt-based catalysts produce streams that are rich in n-alkanes and are therefore suitable raw materials for detergents and for wax products. /Saturated Hydrocarbons/
Suitable sources for n-alkanes with more than six carbon atoms are the appropriate petroleum distillate fractions, from which the n-paraffins can be isolated in high isomeric purity (= 95% linearity) by selective separation techniques, especially fractional distillation. /Higher n-Alkanes/

General Manufacturing Information

All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Eicosane: ACTIVE
Recently, it has been reported that n-alkanes are principal components of diesel exhaust nanoparticles. /n-Alkanes/
Gas-phase dehydrogenation of n-alkanes over noble-metal catalysts yield the corresponding n-alkenes at low conversion rates (ca. 10%) with predominantly internal double bonds. The corresponding alkenes can be isolated in high purity by selective molecular-sieve processes. /Higher n-Alkanes/

Analytic Laboratory Methods

The chloroform-extractable lipid fraction of dissolved organic matter in seawater was analyzed by gravimetry, liquid chromatography, gas chromatography (GC), and gas chromatography-mass spectrometry (GC-MS). Gravimetric concentrations of dissolved lipids in the Gulf of Mexico were in the range of 60-160 mg/L in near-surface waters and 61-116 ug/L in near bottom waters and accounted for approximately 4% of the dissolved organic C. Over a 12-hr sampling period and a 5-day sampling period extensive variability in dissolved lipid quantity and quality were observed. The major percentage of extractable weight was collected in the polar liquid chromatographic fraction (55-95%). Gas chromatographic concentrations of the aliphatic fractions were in the range of 0.014-0.187 ug/L. Concentrations derived from gas chromatography were consistently lower than gravimetrically-derived concentrations. A number of compounds were tentatively identified by a combination of GC, GC-MS, and authentic standards. The major components of the analyzable dissolved lipids were n-alkanes (C16-C32), pristane, phytane, methyl, ethyl and propyl esters of fatty acids. Minor components included olefins and cycloalkanes, aromatics, short-chained acids, and possibly a lactone and an alcohol. All concentrations and compounds were indicative of a fairly pristine environment. The n-alkane distribution appears to be the result of marine and terrestrial inputs superimposed on a chronic low-level background of oil pollution. The fatty acid esters and other fragment molecules may be the result of the degradation of humic substances. A number of potential indicators of source were isolated. /n-Alkanes/
Petroleum-related contaminants in seafoods were analyzed. A GC (SIM) method was developed for the determination of contaminants, which covered 7 n-alkanes (C20-C32) and 7 polycyclic aromatic hydrocarbons (PAH), including benzo(a)pyrene, and dibenzothiophene (DBT). The detection limits were 2-3 ppb for n-alkane, 0.1-0.2 ppb for PAH and 0.2 ppb for DBT. The concentrations of petroleum-related contaminants in seafoods, collected either from waters that were outside the spill area or before the oil spill, were determined by the GC/MS (SIM) method. Levels of total n-alkanes ranged from nd (not detected) to 532 ppb and those of PAH and DBT ranged from nd to 15.5 ppb. The concentrations of n-alkanes and PAH in the visceral mass of squid and scallops were higher than those in their muscle tissues. /n-Alkanes/
Method: EPA-EAD 1625; Procedure: gas chromatography/mass spectrometry; Analyte: n-eicosane; Matrix: water; Detection Limit: 1 ug/L.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Storage class (TRGS 510): Non Combustible Solids.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

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